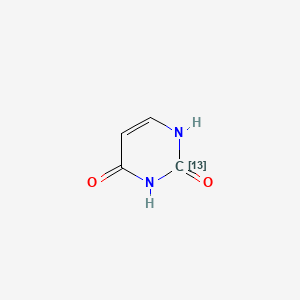

Uracil C-13, 2-

概要

説明

Uracil C-13 is a labeled form of uracil, a naturally occurring pyrimidine derivative. Uracil is one of the four nucleobases in the nucleic acid RNA, where it binds to adenine via two hydrogen bonds. In DNA, uracil is replaced by thymine. The “C-13” label indicates that the carbon atom at position 2 of the uracil molecule is the carbon-13 isotope, which is a stable isotope used in various scientific studies .

科学的研究の応用

Uracil C-13 has a wide range of applications in scientific research:

Chemistry: Used as a tracer in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.

Biology: Employed in metabolic studies to trace the incorporation of uracil into RNA and DNA.

Medicine: Utilized in diagnostic tests, such as breath tests, to study metabolic disorders and gastrointestinal diseases.

Industry: Applied in the development of pharmaceuticals and as a standard in analytical chemistry .

Safety and Hazards

将来の方向性

Uracil C-13, 2- is under investigation in clinical trials . The pharmacokinetics of uracil differs significantly between subjects with a normal DPD activity and those with a deficient DPD status . This suggests that the AUC and Cmax of uracil can be useful as a diagnostic tool to differentiate patients with regard to DPD status .

作用機序

ウラシル C-13 の作用機序には、核酸への組み込みが関与しています。RNA では、ウラシルはアデニンと対を形成しますが、DNA では、チミンに置き換えられます。炭素 13 標識により、研究者は生物学的システム内での分子の挙動と相互作用を追跡できます。 この標識により、代謝経路とさまざまな治療が核酸合成に与える影響に関する洞察が得られます .

類似化合物:

チミン: DNA に見られるウラシルのメチル化形態。

シトシン: DNA と RNA の両方に見られる別のピリミジン塩基。

5-フルオロウラシル: 抗がん剤として使用されるウラシルのフッ素化誘導体 .

ウラシル C-13 の独自性: ウラシル C-13 は、炭素 13 標識により、研究用途において貴重なツールとなっています。 安定同位体標識により、代謝プロセスの正確な追跡と分析が可能になり、他のウラシル誘導体とは一線を画しています .

生化学分析

Biochemical Properties

Uracil C-13, 2- plays a crucial role in biochemical reactions, particularly in the synthesis and repair of nucleic acids. It interacts with several enzymes, including uracil-DNA glycosylase, which recognizes and excises uracil from DNA, initiating the base excision repair pathway . This interaction is essential for maintaining the integrity of genetic information by preventing mutations caused by the presence of uracil in DNA. Additionally, Uracil C-13, 2- is involved in the pyrimidine salvage pathway, where it is recycled to form nucleotides through phosphoribosyltransferase reactions .

Cellular Effects

Uracil C-13, 2- influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In RNA, uracil pairs with adenine during transcription, replacing thymine in DNA. This substitution can affect the stability and efficiency of DNA replication . Uracil C-13, 2- also plays a role in the regulation of carbohydrate metabolism by acting as a component of several coenzymes . These coenzymes participate in various metabolic pathways, influencing cellular energy production and overall cell function.

Molecular Mechanism

The molecular mechanism of Uracil C-13, 2- involves its incorporation into RNA and DNA, where it pairs with adenine through hydrogen bonding . In the base excision repair pathway, uracil-DNA glycosylase recognizes and excises uracil from DNA, leaving an abasic site that is subsequently processed by other enzymes to restore the DNA sequence . This mechanism is crucial for preventing mutations and maintaining genomic stability. Additionally, the methylation of uracil produces thymine, which further enhances DNA stability and replication efficiency .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uracil C-13, 2- can change over time due to its stability and degradation. Studies have shown that uracil can be quantitatively determined in DNA using real-time PCR, which allows for the assessment of DNA damage and repair processes . The stability of Uracil C-13, 2- in various experimental conditions is essential for accurate biochemical analysis and long-term studies of cellular function.

Dosage Effects in Animal Models

The effects of Uracil C-13, 2- vary with different dosages in animal models. High levels of uracil in DNA have been observed to be well-tolerated in certain organisms, such as Drosophila melanogaster, where it does not significantly affect development . The accumulation of uracil in DNA can lead to developmental perturbations and lethality at specific stages, indicating a dosage-dependent effect on cellular processes and organismal development .

Metabolic Pathways

Uracil C-13, 2- is involved in several metabolic pathways, including the pyrimidine salvage pathway and the degradation of uracil to produce β-alanine, carbon dioxide, and ammonia . These pathways are essential for maintaining nucleotide pools and supporting cellular functions such as DNA and RNA synthesis, cell signaling, and energy production . The interaction of Uracil C-13, 2- with enzymes and cofactors in these pathways influences metabolic flux and metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of Uracil C-13, 2- within cells and tissues involve specific transporters and binding proteins. In Escherichia coli, the uracil transporter UraA facilitates the uptake of uracil through a proton symport mechanism . This transporter is essential for the efficient transport of uracil into cells, where it can participate in various biochemical reactions. The distribution of Uracil C-13, 2- within tissues and its localization in specific cellular compartments are influenced by these transport mechanisms.

Subcellular Localization

Uracil C-13, 2- is localized in various subcellular compartments, including the nucleus and mitochondria. The nuclear form of uracil-DNA glycosylase contains a complex nuclear localization signal, while the mitochondrial form has a strong classical mitochondrial localization signal . These targeting signals direct Uracil C-13, 2- to specific compartments, where it can exert its effects on DNA repair, gene expression, and cellular metabolism. The subcellular localization of Uracil C-13, 2- is crucial for its activity and function in maintaining genomic stability and supporting cellular processes.

準備方法

合成経路と反応条件: ウラシル C-13 の合成は、通常、ウラシル分子に炭素 13 を組み込むことから始まります。一般的な方法の 1 つは、制御された条件下で標識された二酸化炭素をアンモニアとシアノアセチレンと反応させて、ウラシル C-13 を生成することです。 この反応は、水やジメチルスルホキシド (DMSO) などの溶媒中で、高温で行われます .

工業生産方法: ウラシル C-13 の工業生産には、同様の方法を使用しますが、より高い収率と純度を得るように最適化された大規模合成が関与します。 このプロセスには、標識された前駆体の使用と、標識されたウラシルを分離するためのクロマトグラフィーなどの高度な精製技術が含まれます .

化学反応の分析

反応の種類: ウラシル C-13 は、次のようなさまざまな化学反応を起こします。

酸化: ウラシルは、酸化されてバルビツール酸誘導体を形成できます。

還元: ウラシルの還元により、ジヒドロウラシルが生成される可能性があります。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。

還元: 水素化ホウ素ナトリウムなどの還元剤が使用されます。

主要な生成物:

酸化: バルビツール酸誘導体。

還元: ジヒドロウラシル。

置換: ハロゲン化ウラシル誘導体.

4. 科学研究の応用

ウラシル C-13 は、科学研究で幅広い用途があります。

化学: 核磁気共鳴 (NMR) 分光法のトレーサーとして使用され、分子構造とダイナミクスを研究します。

生物学: ウラシルの RNA と DNA への組み込みを追跡するために、代謝研究で使用されます。

医学: 代謝障害や胃腸疾患を研究するために、呼気試験などの診断テストで使用されます。

類似化合物との比較

Thymine: A methylated form of uracil found in DNA.

Cytosine: Another pyrimidine base found in both DNA and RNA.

5-Fluorouracil: A fluorinated derivative of uracil used as an anticancer drug .

Uniqueness of Uracil C-13: Uracil C-13 is unique due to its carbon-13 labeling, which makes it a valuable tool in research applications. The stable isotope label allows for precise tracking and analysis of metabolic processes, making it distinct from other uracil derivatives .

特性

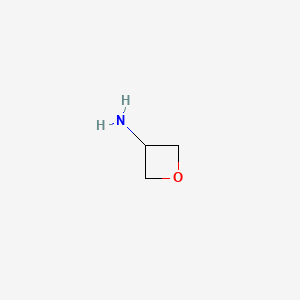

IUPAC Name |

(213C)1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c7-3-1-2-5-4(8)6-3/h1-2H,(H2,5,6,7,8)/i4+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAKRJDGNUQOIC-AZXPZELESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN[13C](=O)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189336 | |

| Record name | Uracil C-13, 2- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35803-45-3 | |

| Record name | Uracil C-13, 2- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035803453 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Uracil C-13 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16345 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Uracil C-13, 2- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | URACIL 2C-13 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OZF8J4VAIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

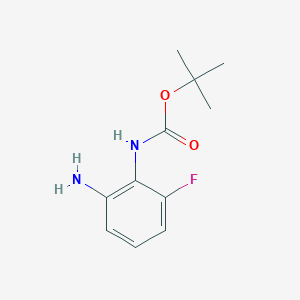

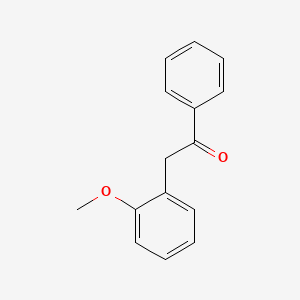

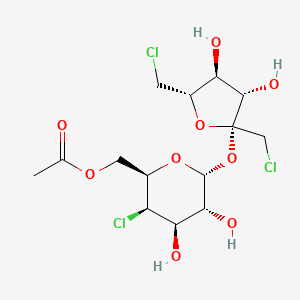

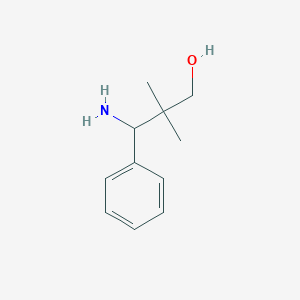

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

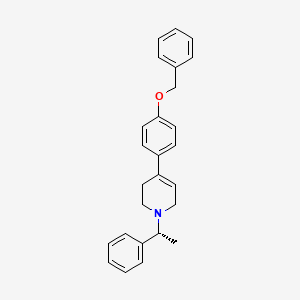

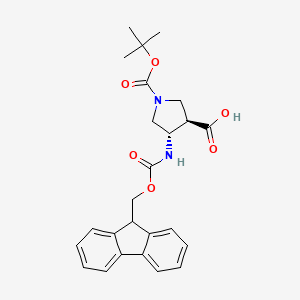

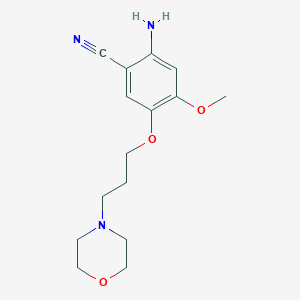

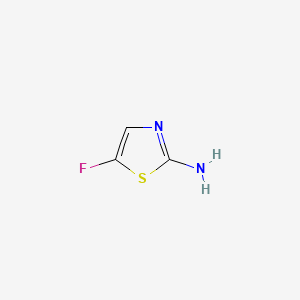

Feasible Synthetic Routes

Q1: The research mentions using isotopically labeled Uracil, particularly Uracil C-13, 2-, for Tandem Mass Spectrometry Experiments (MS/MS). What specific information does the use of Uracil C-13, 2- provide about the fragmentation pathways of protonated Uracil?

A1: Utilizing Uracil C-13, 2- in MS/MS experiments allows researchers to track the fate of specific atoms during fragmentation. By observing the mass shifts in the fragment ions compared to unlabeled Uracil, they can definitively determine which parts of the molecule are lost or retained in each fragmentation pathway. For example, the loss of a neutral fragment with a mass of 27 in the unlabeled Uracil would correspond to a loss of a mass of 28 in Uracil C-13, 2- if the C-2 carbon is retained in the charged fragment. This level of detail is crucial for confidently mapping out the fragmentation mechanisms of protonated Uracil. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B1311611.png)